

Application Note: HPLC Analysis of Sodium p-Toluenesulfonate

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Compound of Interest

Compound Name: Sodium 4-methylbenzenesulfonate

Cat. No.: B147522

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Introduction

Sodium p-toluenesulfonate (NaPTS) is a widely used raw material and intermediate in the chemical and pharmaceutical industries. p-Toluenesulfonic acid is frequently employed as a catalyst in chemical syntheses and for the formation of salts with basic active pharmaceutical ingredients (APIs).[1][2][3] Consequently, residual sodium p-toluenesulfonate and related compounds, such as alkyl p-toluenesulfonates, may be present as impurities in the final drug substance. Some of these related substances, particularly the alkyl esters of p-toluenesulfonic acid, are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for such impurities in pharmaceutical products, often applying a threshold of toxicological concern (TTC).[1] Therefore, sensitive and accurate analytical methods are crucial for the quantification of sodium p-toluenesulfonate and its related substances.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of sodium p-toluenesulfonate, suitable for quality control and impurity profiling in pharmaceutical development and manufacturing.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of sodium p-toluenesulfonate.

1. Materials and Reagents

- Sodium p-toluenesulfonate reference standard
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm resistivity or higher)

2. Instrumentation

- HPLC system equipped with a UV detector
- Data acquisition and processing software
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Chromatographic Conditions

A reversed-phase HPLC method is employed for this analysis.

Parameter	Condition
Column	Inertsil ODS-3V (250 x 4.6 mm, 5 μ m) or equivalent C18 column
Mobile Phase A	0.1% Orthophosphoric acid in water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min) / %B: 0.01/35, 10/65, 15/65, 16/35, 25/35[4] (Gradient can be adjusted based on separation needs)
Flow Rate	1.5 mL/min[4]
Column Temperature	27°C[2]
Detection Wavelength	225 nm[1][2]
Injection Volume	10 μ L
Run Time	25 minutes[4]

4. Preparation of Solutions

4.1. Mobile Phase Preparation

- Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of deionized water and mix well.
- Mobile Phase B: Use HPLC grade acetonitrile.
- Degas both mobile phases before use.

4.2. Standard Solution Preparation

- Standard Stock Solution (e.g., 1000 μ g/mL): Accurately weigh about 100 mg of sodium p-toluenesulfonate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations covering the desired calibration range (e.g., 0.5 - 10 µg/mL).

4.3. Sample Solution Preparation

- Accurately weigh a suitable amount of the sample (e.g., drug substance) into a volumetric flask.
- Dissolve in and dilute to volume with methanol to achieve a final concentration within the calibration range of the method.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method is summarized in the following tables. The data is representative of typical method validation results for the analysis of p-toluenesulfonic acid and its related substances.

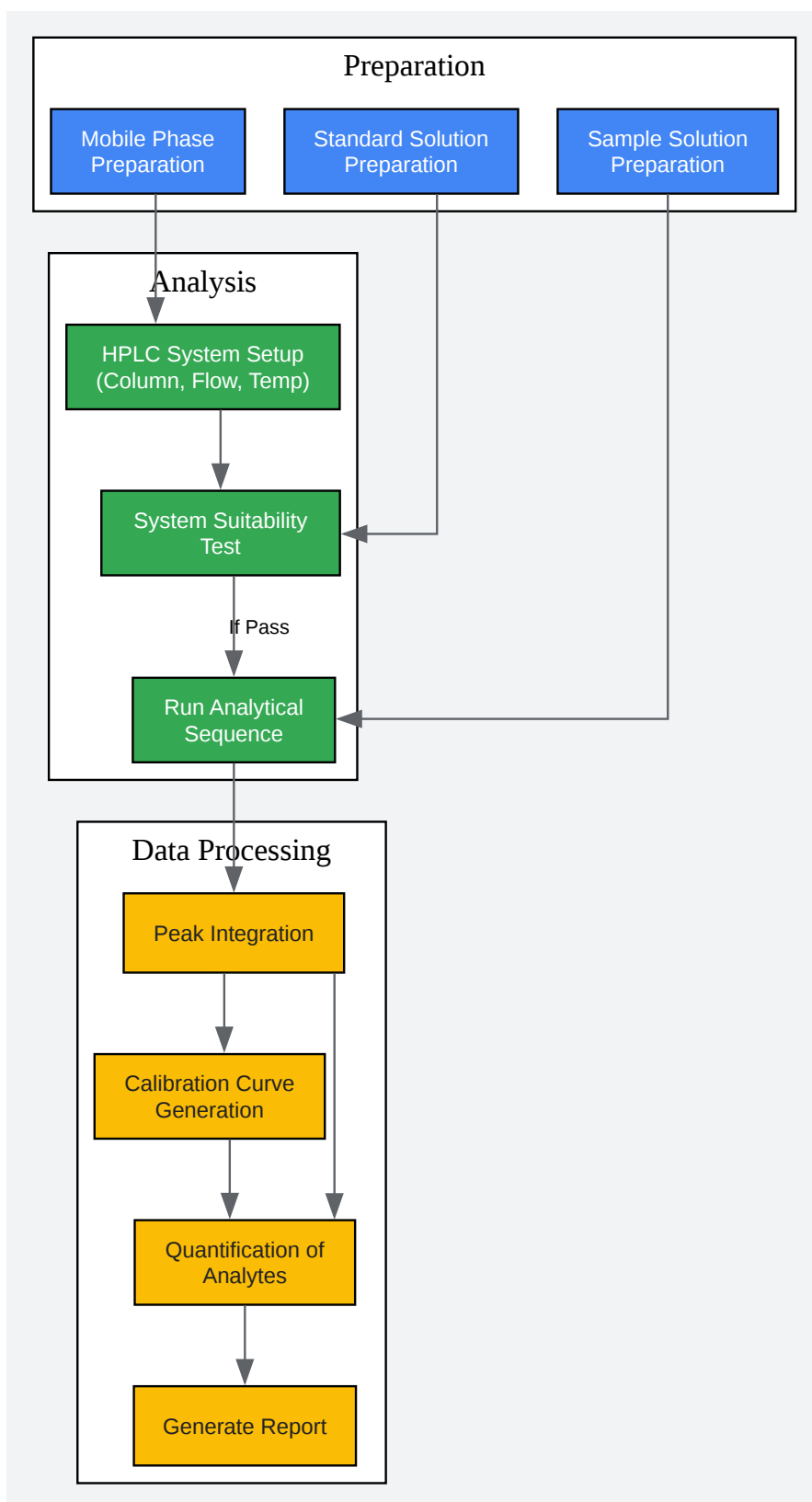
Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
%RSD of Peak Area (n=6)	$\leq 2.0\%$	< 1.0%

Table 2: Method Validation Summary

Parameter	Concentration Range (µg/mL)	Result
Linearity (r ²)	0.5 - 10	> 0.999
Limit of Detection (LOD)	N/A	For related p-toluenesulfonate impurities, LODs can be as low as 0.0004% w/w for p-toluenesulfonic acid and less than 5 ng/mL for alkyl p-toluenesulfonates.[1][4] For p-toluenesulfonic acid, a detection limit of 1 mg/L has been reported in some applications.[3]
Limit of Quantitation (LOQ)	N/A	For related p-toluenesulfonate impurities, LOQs can be around 0.0012% w/w for p-toluenesulfonic acid and less than 13.5 ng/mL for alkyl p-toluenesulfonates.[1][4]
Accuracy (% Recovery)	Low, Medium, High QC levels	90 - 103%[2]
Precision (%RSD)		
- Repeatability (Intra-day)	n=6 replicates	< 2.0%
- Intermediate Precision (Inter-day)	n=6 replicates	< 3.0%
Robustness	Varied Flow Rate, Temp.	No significant impact on results

Mandatory Visualization



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Caption: Workflow for the HPLC analysis of Sodium p-toluenesulfonate.

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